molecular formula C20H17BrN2O6S2 B307097 4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate

4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate

Cat. No. B307097
M. Wt: 525.4 g/mol
InChI Key: WLHPOSAIKMOQKS-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of 4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate involves the inhibition of various enzymes and proteins in the target cells. It has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes for DNA replication and repair. The compound also inhibits the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. The compound has been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, the compound is highly reactive and requires careful handling to avoid degradation.

Future Directions

There are several future directions for the research on 4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate. One potential direction is the development of new drugs based on the compound for the treatment of cancer and other diseases. Another potential direction is the development of new pesticides based on the compound for use in agriculture. Additionally, further research is needed to understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate involves several steps. One of the commonly used methods involves the reaction of 2-bromo-6-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4,5-dimethylthiazole to form the intermediate compound. The intermediate compound is then reacted with acetic anhydride to form the final product.

Scientific Research Applications

The compound has been extensively studied for its potential application in medicine. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. It has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been studied for its potential application in agriculture as a pesticide.

properties

Molecular Formula

C20H17BrN2O6S2

Molecular Weight

525.4 g/mol

IUPAC Name

[4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-methoxyphenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H17BrN2O6S2/c1-11-4-6-14(7-5-11)31(26,27)29-18-15(21)8-13(9-16(18)28-3)10-17-19(25)23-20(30-17)22-12(2)24/h4-10H,1-3H3,(H,22,23,24,25)/b17-10-

InChI Key

WLHPOSAIKMOQKS-YVLHZVERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)/C=C\3/C(=O)N=C(S3)NC(=O)C)OC

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)C=C3C(=O)N=C(S3)NC(=O)C)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)C=C3C(=O)N=C(S3)NC(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.